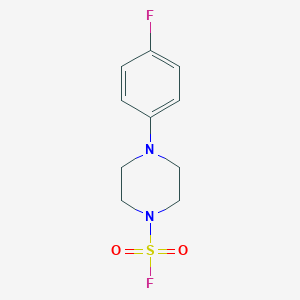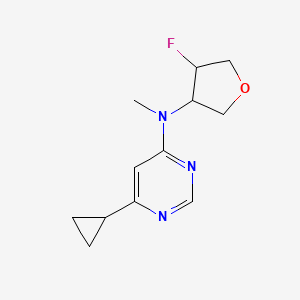
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug discovery.
Wirkmechanismus
The mechanism of action of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including DNA topoisomerase II and cyclin-dependent kinase 4 (CDK4). Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which may explain the compound's antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and CDK4.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine in lab experiments is its potent antitumor activity. This compound has been shown to be effective against various types of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine. One direction is the development of new drugs based on this compound. Studies have shown that this compound has potent antitumor activity and inhibits the activity of certain enzymes, making it a potential candidate for drug development. Another direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound inhibits the activity of certain enzymes and induces cell cycle arrest and apoptosis. Finally, the potential toxicity of this compound needs to be further studied to determine its safety for use in humans.
Synthesemethoden
The synthesis of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has been reported in various research papers. The most common method involves the reaction of 6-cyclopropylpyrimidine-2,4-diamine with 4-fluorooxolane-3-carboxylic acid followed by N-methylation. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has potent antitumor activity against various types of cancer cells, including ovarian, breast, and lung cancer cells. This compound has also been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-16(11-6-17-5-9(11)13)12-4-10(8-2-3-8)14-7-15-12/h4,7-9,11H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGWSCNVLJEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

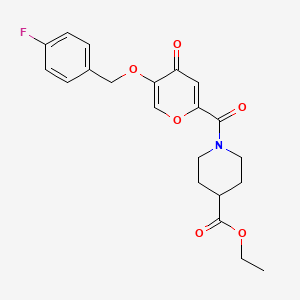
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)
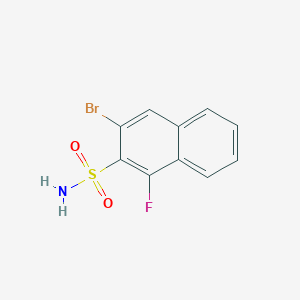
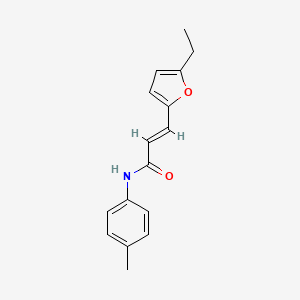
![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)
![4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide](/img/structure/B2741641.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2741642.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2741643.png)

![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741646.png)
![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2741648.png)
